molecular formula C15H11ClF2N2OS B4282246 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole

2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole

Cat. No.: B4282246
M. Wt: 340.8 g/mol
InChI Key: IFJGSVAUUSZRTN-UHFFFAOYSA-N
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Description

2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by its unique combination of chloro, difluoro, ethyl, and methyl substituents, which may impart specific chemical and biological properties.

Properties

IUPAC Name

2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methylthiophen-3-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N2OS/c1-3-8-7(2)22-6-10(8)15-20-19-14(21-15)9-4-12(17)13(18)5-11(9)16/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJGSVAUUSZRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C2=NN=C(O2)C3=CC(=C(C=C3Cl)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of Substituents: The chloro, difluoro, ethyl, and methyl groups are introduced through various substitution reactions, often involving halogenation and alkylation steps.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxides or other oxidized products.

    Reduction: Reaction with reducing agents to remove oxygen or add hydrogen.

    Substitution: Halogen atoms (chloro and difluoro) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique chemical structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interfering with Cellular Pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole
  • 2-(4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole

Uniqueness

The unique combination of chloro, difluoro, ethyl, and methyl groups in 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole may impart distinct chemical and biological properties compared to its analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole

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